Chemical structure of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine
Chemical structure of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine
The following technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a privileged scaffold in the design of GPCR ligands and ion channel modulators.
CAS Registry Number: 1249894-18-5 Molecular Formula: C₁₁H₁₄Cl₂N₂ Molecular Weight: 245.15 g/mol [1]
Executive Summary
1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its architecture combines a rigid, chiral pyrrolidine core with a lipophilic, metabolically stable 3,5-dichlorobenzyl anchor. This scaffold is frequently utilized in the development of chemokine receptor antagonists (e.g., CCR2, CCR5) , monoamine transporter inhibitors , and sigma receptor ligands .
This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and strategic application in Structure-Activity Relationship (SAR) studies.[2]
Structural Anatomy & Physicochemical Profile[1][2]
The molecule is composed of three distinct pharmacophoric elements, each serving a specific function in ligand-protein binding.
Pharmacophore Decomposition[1]
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The Anchor (3,5-Dichlorobenzyl): The 3,5-dichloro substitution pattern significantly enhances lipophilicity (LogP) compared to the unsubstituted benzyl group. Crucially, the chlorines at the meta positions block metabolic oxidation at the reactive para position and increase the acidity of the benzylic protons via inductive effects.
-
The Linker (Pyrrolidine Ring): Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational entropy. This rigidity reduces the entropic penalty upon binding to a receptor pocket.
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The Warhead (Primary Amine): The C3-amine serves as a critical hydrogen bond donor/acceptor or a handle for further diversification (e.g., amide coupling, reductive amination).
Physicochemical Data Table
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~2.8 – 3.2 | Optimal for CNS penetration and cell permeability.[1] |
| pKa (Basic N) | ~9.5 (Primary amine) | Protonated at physiological pH; forms ionic bonds with Asp/Glu residues. |
| pKa (Ring N) | ~8.0 (Tertiary amine) | Modulates solubility; acts as a secondary ionic interaction site. |
| TPSA | ~38 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| Stereochemistry | Chiral Center at C3 | Exists as (R) and (S) enantiomers; biological activity is often enantioselective. |
Synthetic Methodology
To ensure high purity and avoid poly-alkylation, the Reductive Amination pathway is superior to direct alkylation. The following protocol utilizes tert-butyl pyrrolidin-3-ylcarbamate to protect the primary amine, ensuring regioselectivity.[1]
Validated Synthesis Protocol (Reductive Amination)
Reagents:
-
3,5-Dichlorobenzaldehyde (1.0 equiv)
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic)
-
Trifluoroacetic acid (TFA) (Deprotection)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3,5-dichlorobenzaldehyde (10 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (10 mmol) in anhydrous DCM (50 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under nitrogen.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise. Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Expert Insight: STAB is preferred over NaBH₄ because it is milder and reduces the imine selectively in the presence of the aldehyde, preventing alcohol byproducts.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification (Intermediate): Purify the Boc-protected intermediate via flash column chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1-2 hours at RT until TLC shows complete consumption of the starting material.
-
Free Base Generation: Concentrate to remove TFA. Redissolve in DCM and wash with 1N NaOH to generate the free amine. Dry and concentrate to yield 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine .[1]
Synthetic Logic Diagram
The following DOT diagram illustrates the reaction logic and critical control points.
Figure 1: Step-wise reductive amination pathway ensuring regioselectivity at the pyrrolidine nitrogen.
Medicinal Chemistry Applications
This scaffold is not merely a building block; it is a pharmacophore vector . The specific electronic and steric properties of the 3,5-dichlorobenzyl group make it ideal for targeting hydrophobic pockets in GPCRs.
Biological Targets & SAR Logic[1]
-
Chemokine Receptors (CCR2/CCR5): The 3,5-dichlorobenzyl moiety mimics the lipophilic "tail" required to penetrate the transmembrane bundle of chemokine receptors. The basic pyrrolidine nitrogen often interacts with a conserved Glutamate (Glu) residue in the receptor core (e.g., Glu291 in CCR2).
-
Sigma Receptors (σ1/σ2): Sigma ligands typically require a basic amine flanked by two hydrophobic regions. This molecule provides the "primary" hydrophobic domain (dichlorobenzyl) and the ionizable nitrogen. Derivatization of the 3-amine with a second hydrophobic group (e.g., amide or urea) often yields high-affinity sigma ligands.
-
Metabolic Stability: The 3,5-dichloro substitution prevents para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) compared to unsubstituted benzyl analogs.
Pharmacophore Map
The diagram below visualizes how the molecule interacts with a theoretical receptor binding site.
Figure 2: Pharmacophore mapping showing critical binding interactions with a theoretical GPCR target.
Handling & Stability (SDS Summary)
While generally stable, specific precautions are required due to the basicity and potential for oxidation.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) and oxidation over time.
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors.
-
Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to a salt form (e.g., HCl or fumarate).
-
Salt Formation: For biological assays, it is recommended to convert the oil (free base) into a solid dihydrochloride salt by treating the ethereal solution with HCl/Dioxane. This improves stability and ease of weighing.
References
-
PubChem Compound Summary. 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine. National Center for Biotechnology Information.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] (Standard protocol validation for STAB reduction).
-
Larduinat, M., et al. (2016). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[4] ResearchGate.[4] (Alternative synthesis strategies for pyrrolidine scaffolds).
-
Guarin, Z., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[3][4][5][6][7][8][9][10][11][12][13] (Review of pyrrolidine medicinal chemistry).
-
BLDpharm Product Data. 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine CAS 1249894-18-5.[1] (Commercial availability and physical data verification).
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